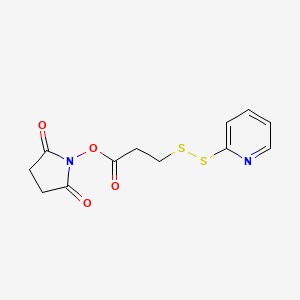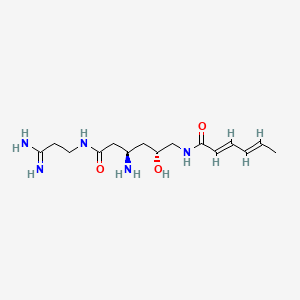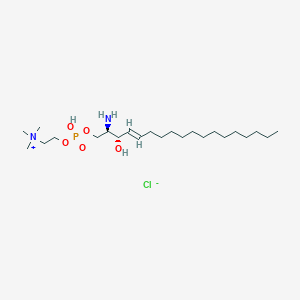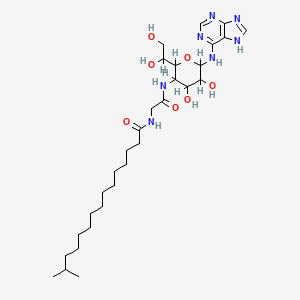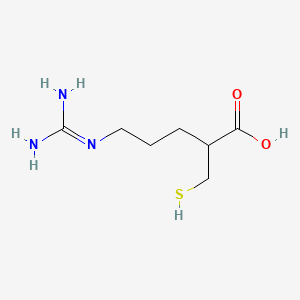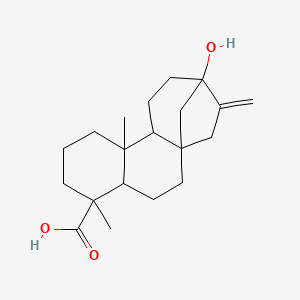
Steviolglykoside
Übersicht
Beschreibung
Steviol ist eine Diterpenoidverbindung, die in den Blättern der Pflanze Stevia rebaudiana vorkommt. Es ist der Aglykon-Teil von Steviolglykosiden, die für die intensive Süße von Stevia-Blättern verantwortlich sind. Steviol selbst ist nicht süß, aber seine Glykoside, wie Steviosid und Rebaudiosid A, werden als natürliche Süßstoffe verwendet. Steviolglykoside sind dafür bekannt, viel süßer als Saccharose zu sein und sind kalorienfrei, was sie in der Lebensmittel- und Getränkeindustrie als Zuckerersatzstoffe beliebt macht .
Wissenschaftliche Forschungsanwendungen
Steviol und seine Glykoside haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung der Diterpenoidbiosynthese und Glykosylierungsreaktionen verwendet.
Biologie: Untersucht auf ihre Auswirkungen auf Stoffwechselwege und zelluläre Prozesse.
Industrie: Weit verbreitet in der Lebensmittel- und Getränkeindustrie als natürliche Süßstoffe.
5. Wirkmechanismus
Steviolglykoside üben ihre Wirkungen hauptsächlich durch die Interaktion mit Geschmacksrezeptoren auf der Zunge aus, was zur Wahrnehmung von Süße führt. Im Körper werden this compound zu Steviol metabolisiert, das dann absorbiert und ausgeschieden wird. Steviol selbst hat sich gezeigt, dass es verschiedene biologische Pfade beeinflusst, einschließlich der Insulinausschüttung und der Blutdruckregulation .
Ähnliche Verbindungen:
Steviosid: Ein Steviolglykosid mit zwei Glukosemolekülen.
Rebaudiosid A: Ein Steviolglykosid mit drei Glukosemolekülen.
Dulcosid A: Ein weiteres Steviolglykosid mit einer anderen Zuckerzusammensetzung.
Einzigartigkeit von Steviol: Steviol ist aufgrund seiner Rolle als Aglykon-Rückgrat von Steviolglykosiden einzigartig. Seine Struktur ermöglicht verschiedene Glykosylierungsmuster, die zu verschiedenen Glykosiden mit unterschiedlichen Süßgraden und biologischen Aktivitäten führen. Im Gegensatz zu anderen Süßstoffen sind this compound natürlich, kalorienfrei und haben minimale Auswirkungen auf den Blutzuckerspiegel .
Steviol und seine Glykoside sind weiterhin Gegenstand intensiver Forschung aufgrund ihrer potenziellen gesundheitlichen Vorteile und Anwendungen in verschiedenen Industrien. Ihr natürlicher Ursprung und ihre einzigartigen Eigenschaften machen sie zu wertvollen Verbindungen bei der Suche nach gesünderen Alternativen zu Zucker.
Wirkmechanismus
Target of Action
Steviol, a bioactive compound found in the leaves of the Stevia rebaudiana plant, primarily targets the body’s metabolic and cardiovascular systems . It interacts with various enzymes and receptors involved in glucose metabolism and blood pressure regulation .
Mode of Action
Steviol’s mode of action is multifaceted. It stimulates insulin secretion and increases insulin sensitivity due to the retardation of gluconeogenesis caused by a decrease in phosphoenol pyruvate carboxy kinase (PEPCK) gene expression in the liver . This interaction helps regulate blood glucose levels, making steviol beneficial for managing diabetes . Additionally, steviol has been found to relax vasopressin-induced vasoconstriction , which can help manage hypertension.
Biochemical Pathways
Steviol affects several biochemical pathways. It influences the “phenylpropanoid biosynthesis”, “flavonoid biosynthesis”, and “starch and sucrose metabolism” pathways . These pathways are crucial for the plant’s secondary metabolism, particularly the biosynthesis of steviol glycosides . In humans, steviol impacts the pathways related to glucose metabolism and blood pressure regulation .
Pharmacokinetics
Upon absorption, steviol undergoes fast glucuronidation . This process enhances its bioavailability and facilitates its rapid elimination from the body in the form of steviol glucuronide . The quick elimination of steviol reduces the probability of side effects, contributing to its safety profile .
Result of Action
The molecular and cellular effects of steviol’s action are primarily observed in its antidiabetic and antihypertensive activities. Steviol enhances pancreatic β-cell function, leading to improved insulin secretion and increased insulin sensitivity . It also ameliorates the inflammatory response, lipid imbalance, myocardial fibrosis, and renal functions, which are beneficial in managing diabetes-related metabolic disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of steviol. For instance, nitrogen deficiency in the growth environment of the Stevia plant can significantly increase the leaf content of steviol glycosides This suggests that the plant’s nutrient status can impact the production and potency of steviol
Biochemische Analyse
Biochemical Properties
Steviol interacts with various enzymes and proteins in biochemical reactions. For instance, a reconstruction of the biosynthetic pathway for the production of SvGls in Escherichia coli and in Saccharomyces cerevisiae allowed for an identification of a novel 13α-hydroxylase and a UDP-glucosyltransferase UGT91D2w .
Cellular Effects
Steviol has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Steviol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Steviol change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Steviol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Steviol is involved in various metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Transport and Distribution
Steviol is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Steviol kann durch verschiedene chemische und enzymatische Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Hydrolyse von Steviosid, um Steviol zu produzieren. Dieser Prozess erfordert typischerweise saure oder enzymatische Bedingungen, um die glykosidischen Bindungen zu spalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Steviolglykosiden beinhaltet die Extraktion von Stevia-Blättern, gefolgt von Reinigungsprozessen. Die wichtigsten Methoden umfassen:
Extraktion: Stevia-Blätter werden getrocknet und zerkleinert und dann einer Wasser- oder Alkoholextraktion unterzogen, um rohe Steviolglykoside zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Steviol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Steviol kann oxidiert werden, um Steviol-Derivate zu produzieren.
Reduktion: Reduktionsreaktionen können die Steviolstruktur verändern und möglicherweise seine biologische Aktivität beeinflussen.
Glykosylierung: Dies ist eine Schlüsselreaktion, bei der Zuckerreste an Steviol angehängt werden, um Steviolglykoside zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid verwendet.
Glykosylierung: Enzyme wie Glykosyltransferasen werden verwendet, um die Addition von Zuckereinheiten zu katalysieren.
Hauptprodukte:
Oxidationsprodukte: Verschiedene oxidierte Derivate von Steviol.
Reduktionsprodukte: Reduzierte Formen von Steviol mit veränderten funktionellen Gruppen.
Glykosylierungsprodukte: this compound wie Steviosid und Rebaudiosid A.
Vergleich Mit ähnlichen Verbindungen
Stevioside: A steviol glycoside with two glucose molecules.
Rebaudioside A: A steviol glycoside with three glucose molecules.
Dulcoside A: Another steviol glycoside with a different sugar composition.
Uniqueness of Steviol: Steviol is unique due to its role as the aglycone backbone of steviol glycosides. Its structure allows for various glycosylation patterns, resulting in different glycosides with varying sweetness levels and biological activities. Unlike other sweeteners, steviol glycosides are natural, non-caloric, and have minimal impact on blood glucose levels .
Steviol and its glycosides continue to be a subject of extensive research due to their potential health benefits and applications in various industries. Their natural origin and unique properties make them valuable compounds in the quest for healthier alternatives to sugar.
Eigenschaften
IUPAC Name |
13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-13-11-19-9-5-14-17(2,7-4-8-18(14,3)16(21)22)15(19)6-10-20(13,23)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVOYBUQQBFCRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Steviol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036706 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
471-80-7 | |
| Record name | Steviol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Steviol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036706 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215 °C | |
| Record name | Steviol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036706 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


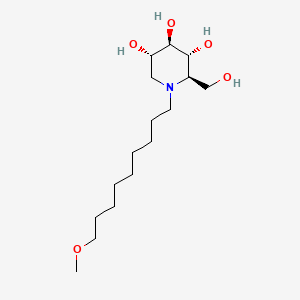
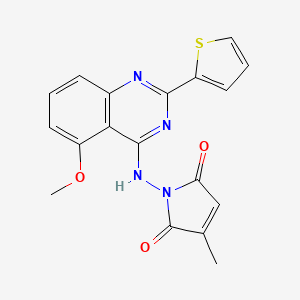

![[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B1681062.png)
